molecular formula C16H26ClNO2 B4408452 1-[2-(2-Propoxyphenoxy)ethyl]piperidine;hydrochloride

1-[2-(2-Propoxyphenoxy)ethyl]piperidine;hydrochloride

Cat. No.: B4408452
M. Wt: 299.83 g/mol
InChI Key: AGYZIPVFACCHFM-UHFFFAOYSA-N
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Description

1-[2-(2-Propoxyphenoxy)ethyl]piperidine;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various pharmaceuticals and organic compounds

Properties

IUPAC Name

1-[2-(2-propoxyphenoxy)ethyl]piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.ClH/c1-2-13-18-15-8-4-5-9-16(15)19-14-12-17-10-6-3-7-11-17;/h4-5,8-9H,2-3,6-7,10-14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYZIPVFACCHFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1OCCN2CCCCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(2-Propoxyphenoxy)ethyl]piperidine;hydrochloride typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the propoxyphenol intermediate: This step involves the reaction of 2-bromophenol with propyl alcohol in the presence of a base to form 2-propoxyphenol.

    Etherification: The 2-propoxyphenol is then reacted with 2-chloroethylamine hydrochloride to form 1-[2-(2-propoxyphenoxy)ethyl]amine.

    Cyclization: The intermediate amine is then cyclized with piperidine under acidic conditions to form the final product, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-[2-(2-Propoxyphenoxy)ethyl]piperidine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with various nucleophiles such as halides, amines, or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-(2-Propoxyphenoxy)ethyl]piperidine;hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.

    Biological Studies: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: The compound is used in the development of new materials and as an intermediate in the synthesis of other organic compounds.

Mechanism of Action

The mechanism of action of 1-[2-(2-Propoxyphenoxy)ethyl]piperidine;hydrochloride involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[2-(2-Propoxyphenoxy)ethyl]piperidine;hydrochloride can be compared with other piperidine derivatives, such as:

    2-Ethylpiperidine: A simpler piperidine derivative used in organic synthesis.

    Piperidine: The parent compound, widely used in the synthesis of various pharmaceuticals.

    Icaridin: A piperidine derivative used as an insect repellent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-(2-Propoxyphenoxy)ethyl]piperidine;hydrochloride
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1-[2-(2-Propoxyphenoxy)ethyl]piperidine;hydrochloride

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